卡前列甲酯曲美他嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carboprost tromethamine is a synthetic analogue of prostaglandin F2α, specifically designed to mimic the natural hormone’s effects. It is primarily used in obstetrics to manage postpartum hemorrhage and induce labor. The compound is known for its potent uterotonic properties, making it effective in controlling severe bleeding after childbirth .

科学研究应用

卡前列甲胺具有广泛的科学研究应用:

化学: 用作模型化合物来研究前列腺素类似物及其化学性质。

生物学: 研究其在细胞信号通路中的作用及其对不同细胞类型的影响。

作用机制

卡前列甲胺通过与子宫中的前列腺素 E2 受体结合发挥作用,从而导致子宫肌层收缩。这些收缩有助于排出胎盘并减少产后出血。 该化合物的机制涉及激活细胞内信号通路,从而增加子宫肌细胞中的钙离子水平,促进收缩 .

类似化合物:

地诺前列甲胺: 另一种具有类似子宫收缩作用的前列腺素类似物。

米索前列醇: 一种前列腺素 E1 类似物,用于类似适应症,但具有不同的药代动力学特性。

舒普前列烯: 一种具有强效子宫收缩作用的前列腺素 E2 类似物

独特性: 卡前列甲胺的独特性在于它在 C-15 位置的特定甲基化,这增强了它的稳定性和生物活性。 这种修饰使其在诱导子宫收缩方面比其他前列腺素类似物更有效 .

生化分析

Biochemical Properties

Carboprost Tromethamine is a synthetic prostaglandin that binds the prostaglandin E2 receptor, causing myometrial contractions . This interaction with the prostaglandin E2 receptor is crucial for its role in inducing labor or expelling the placenta .

Cellular Effects

Carboprost Tromethamine has significant effects on various types of cells, particularly those in the uterus. It stimulates myometrial contractions similar to labor contractions at the end of a full-term pregnancy . This effect on uterine cells is critical for its use in managing postpartum hemorrhage and inducing abortion .

Molecular Mechanism

The molecular mechanism of action of Carboprost Tromethamine involves its binding to the prostaglandin E2 receptor, which leads to myometrial contractions . This binding interaction is key to how Carboprost Tromethamine exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, Carboprost Tromethamine has been observed to cause transient temperature increases in some patients . This is thought to be due to its effect on hypothalamic thermoregulation .

Dosage Effects in Animal Models

In laboratory animals and humans, large doses of Carboprost Tromethamine can raise blood pressure, probably by contracting the vascular smooth muscle . With the doses used for terminating pregnancy, this effect has not been clinically significant .

Metabolic Pathways

Carboprost Tromethamine is metabolized in the lungs and liver, and its metabolites are excreted in urine . This indicates that it is involved in metabolic pathways in these organs.

Transport and Distribution

While specific transporters or binding proteins for Carboprost Tromethamine have not been identified, its effects on the uterus suggest that it is effectively transported and distributed to this organ where it exerts its effects .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with prostaglandin receptors on the cell surface to exert its effects .

准备方法

合成路线和反应条件: 卡前列甲胺是通过一系列化学反应从前列腺素 F2α 合成而来。关键步骤包括对 C-15 羟基进行甲基化,形成叔碳醇,从而防止酶促氧化并保留生物活性。 这是利用甲基格氏试剂或三甲基铝实现的 .

工业生产方法: 在工业生产环境中,卡前列甲胺的合成涉及使用高纯度试剂和受控的反应条件,以确保一致性和有效性。 该过程包括多个纯化步骤,以分离所需的产物并去除任何杂质 .

化学反应分析

反应类型: 卡前列甲胺会经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的酮。

还原: 还原反应可以将该化合物还原回其醇形式。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用氢化铝锂和硼氢化钠等还原剂。

主要形成的产物: 从这些反应中形成的主要产物包括卡前列甲胺的各种衍生物,每种衍生物都具有独特的生物活性以及潜在的治疗应用 .

相似化合物的比较

Dinoprost tromethamine: Another prostaglandin analogue with similar uterotonic properties.

Misoprostol: A prostaglandin E1 analogue used for similar indications but with different pharmacokinetic properties.

Sulprostone: A prostaglandin E2 analogue with potent uterotonic effects

Uniqueness: Carboprost tromethamine is unique due to its specific methylation at the C-15 position, which enhances its stability and biological activity. This modification makes it more effective in inducing uterine contractions compared to other prostaglandin analogues .

属性

Key on ui mechanism of action |

Carboprost is a synthetic prostaglandin. It binds the prostaglandin E2 receptor, causing myometrial contractions, casuing the induction of labour or the expulsion of the placenta. Prostaglandins occur naturally in the body and act at several sites in the body including the womb (uterus). They act on the muscles of the womb, causing them to contract. |

|---|---|

CAS 编号 |

58551-69-2 |

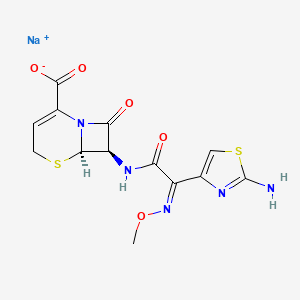

分子式 |

C25H47NO8 |

分子量 |

489.6 g/mol |

IUPAC 名称 |

2-amino-2-(hydroxymethyl)propane-1,3-diol;7-[3,5-dihydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C21H36O5.C4H11NO3/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25;5-4(1-6,2-7)3-8/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25);6-8H,1-3,5H2/t16?,17?,18?,19?,21-;/m0./s1 |

InChI 键 |

UMMADZJLZAPZAW-QTBVFXFVSA-N |

SMILES |

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O |

手性 SMILES |

CCCCC[C@@](C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O |

规范 SMILES |

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O |

外观 |

Solid powder |

熔点 |

95-105 °C |

Pictograms |

Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Carboprost tromethamine dissolves readily in water at room temperature at a concentration greater than 75 mg/mL. |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

15-methylprostaglandin F2alpha-tromethamine carboprost trometamol carboprost tromethamine Hemabate Prostin M-15 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1668350.png)

![sodium(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-acetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1668367.png)